molecular formula C18H19N5O4S B2987700 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251682-14-0

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2987700
CAS No.: 1251682-14-0
M. Wt: 401.44
InChI Key: FUYULUACVBYUDT-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic chemical compound designed for preclinical research and development. This molecule features a complex heterocyclic architecture, combining a [1,2]thiazolo[4,3-d]pyrimidine-5,7-dione core with a 3-methoxyphenylpiperazine moiety. This specific structure suggests potential for interaction with various biological targets. Piperazine-containing derivatives are commonly investigated for their affinity to the central nervous system (CNS) and have been studied as modulators of neurotransmitter receptors, including adenosine receptors . Similarly, the pyrimidine-dione scaffold is a privileged structure in medicinal chemistry, often associated with a range of pharmacological activities. Researchers may find this compound valuable as a chemical tool or building block in drug discovery efforts, particularly in programs targeting neurological disorders, oncological pathways, or inflammatory diseases. The presence of the carbonyl linker between the two core structural elements provides a defined conformation that can be crucial for specific target binding. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-21-16(24)14-13(19-18(21)26)15(28-20-14)17(25)23-8-6-22(7-9-23)11-4-3-5-12(10-11)27-2/h3-5,10H,6-9H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYULUACVBYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison of the target compound with structurally analogous derivatives, focusing on core modifications, substituent effects, and functional properties.

Structural and Substituent Comparisons

Compound Name Core Structure Piperazine Substituent Position 6 Substituent Key Features References
Target Compound : 3-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione Thiazolo[4,3-d]pyrimidine-5,7-dione 3-Methoxyphenyl Methyl Enhanced solubility (methoxy), moderate steric bulk, sulfur-containing core
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione Thiazolo[4,3-d]pyrimidine-5,7-dione 3-Chlorophenyl Propyl Increased lipophilicity (Cl, propyl), potential higher membrane permeability
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 3,5-Dichloro-4-methylphenyl N/A Chlorine atoms enhance electrophilicity; lacks thiazolo ring
Pyrazolo[4,3-b:5,6]pyrido[2,3-d]pyrimidine-5,7(4H,6H)-dione derivatives Pyrazolo-pyrido-pyrimidine-dione Varied (e.g., 4-nitrophenyl) Methyl/Trimethyl Nitrogen-rich core; substituents modulate electronic density

Physicochemical Properties

  • Solubility : The target’s 3-methoxyphenyl group improves aqueous solubility compared to 3-chlorophenyl () and 3,5-dichloro-4-methylphenyl () analogs .
  • Thermal Stability : Thiazolo-pyrimidine cores (target and ) may exhibit lower thermal stability than pyrido-pyrimidines () due to sulfur’s redox sensitivity .
  • Lipophilicity : The propyl substituent in increases logP vs. the target’s methyl group, favoring membrane penetration but reducing solubility .

Research Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity compared to electron-withdrawing halogens .

Core Modifications: Thiazolo-pyrimidines offer unique electronic profiles vs. pyrido-pyrimidines, impacting charge distribution and intermolecular interactions .

Biological Activity

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of thiazolopyrimidines and is characterized by a piperazine ring substituted with a methoxyphenyl group. Its potential therapeutic applications span across various fields including neuropharmacology and oncology.

  • Molecular Formula : C18H19N5O4S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 1251682-14-0

The biological activity of this compound primarily involves its interaction with dopamine D3 receptors. It acts as a selective antagonist , which modulates dopaminergic signaling pathways. This mechanism is crucial for understanding its effects on behaviors associated with addiction and mood disorders.

Anticancer Activity

Research has indicated that derivatives of thiazolopyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)9.1
H157 (Lung)Not specified
BHK-21 (Kidney)Not specified

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogenic bacteria. Studies have shown efficacy against:

BacteriaActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaSignificant

This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory and analgesic effects. Research indicates that it can reduce inflammation markers in vitro and alleviate pain responses in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it undergoes hepatic metabolism. The bioavailability and half-life are yet to be fully characterized but are essential for determining its therapeutic potential.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Dopamine D3 Receptor Antagonism : A study highlighted the impact of similar compounds on cocaine-induced conditioned place preference (CPP), demonstrating their potential in treating addiction disorders.
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thiazolopyrimidine derivatives in various cancer cell lines, confirming their role as effective anticancer agents.

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